![molecular formula C15H14O3 B7817367 Benzoic acid, 2-hydroxy-3-(phenylmethyl)-, methyl ester](/img/structure/B7817367.png)
Benzoic acid, 2-hydroxy-3-(phenylmethyl)-, methyl ester
Overview
Description
Benzoic acid, 2-hydroxy-3-(phenylmethyl)-, methyl ester is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism Studies
Benzoic acid derivatives, such as 2-hydroxy-3-(phenylmethyl) benzoic acid methyl ester, are studied for their metabolic pathways. For instance, research on horses has revealed that benzoic acid metabolizes into various compounds, including 3-hydroxy-3-phenylpropionic acid methyl ester, a significant derivative, alongside other minor components. This study offers insights into the metabolic interrelationships between xenobiotic acids and fatty acids (Marsh, Caldwell, Hutt, Smith, Horner, Houghton, & Moss, 1982).
Derivatization for Analysis
The derivative of benzoic acid, such as the methyl ester of 2-hydroxy-3-(phenylmethyl) benzoic acid, can be quickly transformed into compounds suitable for gas chromatography (GC) analysis. This is important for analytical chemistry applications, where rapid derivatization methods are sought for efficient analysis (Hušek, 1992).
Synthesis and Antibacterial Activity
The synthesis of derivatives of benzoic acid, such as 2-hydroxy-3-(phenylmethyl) benzoic acid methyl ester, and their potential antibacterial properties are of interest in the field of medicinal chemistry. Novel ester/hybrid derivatives of 3-Hydroxy benzoic acid, for instance, have been synthesized and tested for their antibacterial activities, potentially contributing to the development of new drug candidates (Satpute, Gangan, & Shastri, 2018).
Structural Analysis in Pharmaceuticals
Benzoic acid derivatives play a role in the structural analysis of pharmaceutical compounds. For example, the X-ray structure determination of certain amino acids in bestatin, an inhibitor of aminopeptidase, involves the analysis of its methyl ester derivative (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).
Synthesis Methods Development
Developing new methods for synthesizing benzoic acid derivatives, like 2-hydroxy-4-methyl benzoic acid, is another application. This research provides insights into better synthetic conditions and simplifies synthetic routes, which is crucial in organic synthesis (Qing-ming, Yan-ming, Jianping, Jia-wen, Ying, & Xuehong, 2006).
properties
IUPAC Name |
methyl 3-benzyl-2-hydroxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)13-9-5-8-12(14(13)16)10-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLIRUCJONLCLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-benzyl-2-hydroxybenzoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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